molecular formula C11H13N3 B8493415 1h-Indazole,6-(1-pyrrolidinyl)-

1h-Indazole,6-(1-pyrrolidinyl)-

Cat. No.: B8493415
M. Wt: 187.24 g/mol
InChI Key: MFXRVLREKDAICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indazole,6-(1-pyrrolidinyl)- is a chemical compound based on the indazole scaffold, a heterocyclic aromatic structure featuring fused benzene and pyrazole rings . The indazole core is recognized as a privileged structure in medicinal chemistry due to its broad spectrum of pharmacological activities and its presence in several approved drugs and clinical candidates . Although specific biological data for 1H-Indazole,6-(1-pyrrolidinyl)- is limited in the public domain, its structure indicates significant research value. The pyrrolidinyl substitution on the 6-position of the indazole ring is a modification of interest for exploring structure-activity relationships (SAR), particularly in the development of kinase inhibitors . Indazole derivatives have been successfully developed as potent inhibitors for various therapeutic targets. For instance, structurally related compounds have shown potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML) . Other indazole-based drugs, such as Pazopanib, are approved tyrosine kinase inhibitors for cancer treatment, highlighting the scaffold's importance in oncology research . The primary value of 1H-Indazole,6-(1-pyrrolidinyl)- for researchers lies in its use as a building block for the synthesis of more complex molecules or as a core structure for evaluating new biological activities in hit-to-lead optimization campaigns . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

6-pyrrolidin-1-yl-1H-indazole

InChI

InChI=1S/C11H13N3/c1-2-6-14(5-1)10-4-3-9-8-12-13-11(9)7-10/h3-4,7-8H,1-2,5-6H2,(H,12,13)

InChI Key

MFXRVLREKDAICN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC3=C(C=C2)C=NN3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 1H-Indazole,6-(1-pyrrolidinyl)- can be contextualized by comparing it to structurally related indazole derivatives. Key differences arise from substituent type, position, and resulting pharmacological effects.

Substituent Position and Activity

  • 6-(1-Pyrrolidinyl) vs. 7-Substituted Derivatives: In HIV-1 integrase inhibitors, substituents at the 7-position of quinolinonyl diketo acid derivatives showed activity trends: Cl > F > 1-pyrrolidinyl > H (Table 1). While 1-pyrrolidinyl exhibited moderate activity, positional differences (e.g., 6- vs. 7-substitution) may alter binding modes and potency .
  • 6-(Pyrimidin-4-yl)-1H-Indazole: Derivatives with pyrimidinyl groups at the 6-position demonstrated potent antiproliferative activity against nasopharyngeal carcinoma (SUNE1 cells), with compound 6l achieving 50% tumor growth inhibition (TGI) in xenograft models. The pyrimidinyl group enhances π-π stacking with kinase targets, whereas pyrrolidinyl may prioritize solubility .

Physicochemical Properties

  • Solubility and Reactivity :
    • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole : Used as a boronic ester intermediate in Suzuki couplings, highlighting the reactivity of 6-position substituents. Pyrrolidinyl lacks this cross-coupling utility but may improve bioavailability .
    • 6-Hydrazinyl-1H-indazole : The hydrazinyl group enables derivatization via condensation reactions, whereas pyrrolidinyl’s saturated ring system reduces metabolic oxidation risks .

Data Tables

Table 1: Comparison of Indazole Derivatives with 6- or 7-Substituents

Compound Substituent Position/Type Biological Target Key Activity (IC50/TGI) Reference
1H-Indazole,6-(1-pyrrolidinyl)- 6-pyrrolidinyl N/A (Theoretical) N/A -
Compound 89 3-amine Bcr-Abl<sup>WT</sup> 0.014 μM
Compound 165 6-tert-butylsulfonyl RIP2 kinase 5 nM
Compound 6l 6-pyrimidin-4-yl SUNE1 carcinoma 50% TGI (10 mg/kg)
Quinolinonyl DKA 7-Cl, F, 1-pyrrolidinyl HIV-1 integrase Activity: Cl > F > 1-pyrrolidinyl

Table 2: Substituent Effects on Pharmacokinetic Properties

Substituent Solubility Metabolic Stability Synthetic Utility
1-Pyrrolidinyl (6-position) Moderate High (saturated ring) Limited
Pyrimidin-4-yl Low Moderate High (kinase targeting)
Hydrazinyl High Low High (derivatization)
tert-Butylsulfonyl Low High Moderate (selectivity)

Research Findings and Implications

  • Anticancer Applications : 6-substituted indazoles with pyrimidinyl or sulfonyl groups show superior antiproliferative activity compared to pyrrolidinyl derivatives, likely due to enhanced target engagement .
  • Kinase Inhibition : Pyrrolidinyl’s flexibility may benefit allosteric inhibitors, whereas rigid substituents (e.g., tert-butylsulfonyl) favor orthosteric binding .
  • Synthetic Feasibility : Pyrrolidinyl derivatives are synthetically accessible via nucleophilic substitution or reductive amination, but their activity depends on scaffold context .

Preparation Methods

Core Structural Considerations

The target molecule features a 1H-indazole scaffold substituted at the 6-position with a pyrrolidinyl group. Retrosynthetic disconnection reveals two primary approaches:

  • Late-stage functionalization : Introducing the pyrrolidinyl moiety onto a preformed 6-haloindazole core.

  • Ring-forming strategies : Constructing the indazole ring from precursors already bearing the pyrrolidinyl substituent.

Critical Intermediates

  • 6-Halo-1H-indazoles : Bromo or iodo derivatives (e.g., 6-bromo-1H-indazole) serve as pivotal substrates for cross-coupling reactions.

  • Protected pyrrolidinyl precursors : Boc-protected pyrrolidinyl intermediates (e.g., 6-(1-Boc-3-pyrrolidinyl)-1H-indazole) mitigate side reactions during synthesis.

Palladium-Catalyzed Cross-Coupling Methods

Buchwald-Hartwig Amination

This method enables direct C–N bond formation between 6-haloindazoles and pyrrolidine. Key experimental parameters include:

Table 1. Optimization of Pd-Catalyzed Coupling Conditions

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Source
Pd(OAc)₂/P(o-Tol)₃Tri-o-tolylphosphineProton SpongeDMA11078–85
Pd₂(dba)₃/XantphosXantphosCs₂CO₃Toluene10065–72
PdCl₂(Amphos)/BINAPBINAPKOtBuDMF12060–68

Mechanistic Insights :

  • Oxidative addition of Pd⁰ to the C–X bond (X = Br, I) generates a Pd(II) intermediate.

  • Ligand-assisted transmetallation with pyrrolidine precedes reductive elimination to yield the coupled product.

Challenges and Solutions

  • Regioselectivity : Competing coupling at the 3-position is mitigated using sterically hindered ligands (e.g., P(o-Tol)₃).

  • NH Protection : Transient protection of the indazole NH with tetrahydropyran (THP) prevents Pd coordination side reactions.

Cyclization and Annulation Strategies

Japp-Klingemann Reaction

Arylhydrazones derived from nitro precursors undergo cyclization to form indazole cores. For example:

Scheme 1. Pyrrolidinyl-Indazole Synthesis via Hydrazone Cyclization

  • Nitro precursor : 6-Nitrobenzaldehyde derivative → hydrazone formation with pyrrolidine-containing hydrazine.

  • Cyclization : PIFA-mediated intramolecular C–H amination yields 6-pyrrolidinyl-1H-indazole (72–80% yield).

Aryne Annulation

One-pot synthesis using aryne intermediates trapped by pyrrolidine nucleophiles:

Scheme 2. Aryne-Based Route

  • Aryne generation : o-(Trimethylsilyl)phenyl triflate + CsF → benzyne.

  • Nucleophilic attack : Pyrrolidine addition at the 6-position.

  • Cyclization : Thermal 6π-electrocyclization forms the indazole ring (65% yield).

Protective Group Strategies

Boc Protection/Deprotection

Table 2. Boc-Mediated Synthesis of 6-(1-Pyrrolidinyl)-1H-Indazole

StepReagents/ConditionsYield (%)
Boc protectionBoc₂O, DMAP, CH₂Cl₂, rt92
CouplingPd(OAc)₂, P(o-Tol)₃, DMA, 110°C85
DeprotectionTFA/CH₂Cl₂ (1:1), 0°C → rt95

Advantages :

  • High functional group tolerance during coupling.

  • Acidic deprotection avoids side reactions at the indazole NH.

Computational and Mechanistic Studies

DFT Analysis of Transition States

MP2/6-311++G(d,p) calculations reveal:

  • Pd-catalyzed amination : Activation energy (ΔG‡) = 28.3 kcal/mol for Pd-P(o-Tol)₃ systems.

  • Electrocyclization : Conrotatory ring closure dominates (ΔG‡ = 18.9 kcal/mol).

Solvent Effects

PCM models show polar aprotic solvents (DMA, DMF) stabilize Pd intermediates, enhancing coupling efficiency by 15–20% versus toluene .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.